

Technical Support Center: Nystatin-Perforated Patch-Clamp Troubleshooting Guide

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This guide provides solutions to common problems encountered during **Nystatin**-perforated patch-clamp experiments. The content is tailored for researchers, scientists, and drug development professionals to help ensure stable and reliable recordings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my access resistance (Ra) high and unstable?

High and fluctuating access resistance is a frequent issue in perforated patch recordings. Several factors can contribute to this problem:

- Incomplete Perforation: The Nystatin may not have formed a sufficient number of pores in the cell membrane. This can be due to suboptimal Nystatin concentration, degraded Nystatin, or insufficient time for perforation.
- Nystatin Precipitation: Nystatin is poorly soluble in aqueous solutions and can precipitate, reducing its effective concentration.
- Pipette Tip Clogging: Debris or precipitated Nystatin can partially block the pipette tip.

Troubleshooting Steps:

Troubleshooting & Optimization





- Optimize Nystatin Concentration: The optimal concentration can be cell-type dependent. It's
 recommended to test a range of concentrations to find the best balance between perforation
 speed and stability.[1]
- Ensure Fresh **Nystatin** Solutions: **Nystatin** is sensitive to light, heat, and air and degrades over time, especially in aqueous solutions.[2][3] Prepare **Nystatin** stock solution fresh daily and keep it protected from light.[4] The final pipette solution should be used within 2-4 hours. [4]
- Proper Solution Preparation: Ensure the Nystatin is fully dissolved in the stock solution (e.g., DMSO) before diluting it into the pipette solution. Sonication can aid dissolution.[5][6]
- Tip Filling Technique: To aid in giga-seal formation, front-fill the pipette tip with **Nystatin**-free internal solution before back-filling with the **Nystatin**-containing solution.[4][6]
- Patience: Perforation can take time, often between 10 to 30 minutes, for the access resistance to stabilize at a low value.[4]

Q2: How can I prevent spontaneous rupture of the patch into whole-cell mode?

Spontaneous rupture transitions the recording to a conventional whole-cell configuration, leading to the dialysis of intracellular components, which the perforated patch technique is designed to avoid.[7][8]

Troubleshooting Steps:

- Gentle Suction: Apply gentle and brief suction to rupture the membrane in conventional whole-cell recordings. In perforated patch, avoid aggressive suction after forming the gigaseal.
- Pipette Shape: Using pipettes with a "bottle neck" shape can contribute to more stable seals over time.
- Osmolarity: Mismatches in osmolarity between the pipette solution and the external solution can stress the membrane. Ensure the osmolarity of your internal solution is appropriate for the cells you are recording from.

Troubleshooting & Optimization





Verify Perforation: To confirm you are in the perforated patch configuration and not whole-cell, you can include a membrane-impermeable dye (e.g., eosin or tetramethylrhodamine-dextran) in your pipette solution.[5][7] If the cell becomes fluorescent, it indicates a rupture into whole-cell mode.[5][7]

Q3: I'm having trouble forming a high-resistance (giga-ohm) seal. What could be the cause?

A stable, high-resistance seal is crucial for successful patch-clamp recordings.

Troubleshooting Steps:

- **Nystatin** at the Tip: The presence of **Nystatin** at the pipette tip can interfere with seal formation.[9] Use the tip-filling technique mentioned in Q1, where the very tip of the pipette is filled with **Nystatin**-free solution.[4][6]
- Clean Pipettes and Solutions: Ensure your pipette glass is clean and your solutions are filtered to remove any particulate matter.
- Cell Health: Only attempt to patch onto healthy-looking cells with smooth membranes.
- Positive Pressure: Maintain a slight positive pressure in the pipette as you approach the cell to keep the tip clean.

Q4: My recorded currents are "running down" over time. How can I prevent this?

Current rundown, a gradual decrease in current amplitude, is often what the perforated patch technique aims to mitigate by preventing the washout of essential intracellular components.[10] [11] If you still observe rundown, consider the following:

- Partial Rupture: The patch may have partially ruptured, leading to a slow dialysis of the cytoplasm.
- **Nystatin** Effects: While **Nystatin** preserves many intracellular components, the pores are still permeable to small monovalent ions, which could alter the intracellular environment over long recordings.[1][8]
- Cell Viability: The cell's health may be declining over the course of a long experiment.



Troubleshooting Steps:

- Monitor Access Resistance: A sudden drop in access resistance can indicate a rupture to whole-cell.
- Use Dyes: As mentioned previously, including a fluorescent dye in the pipette can help identify breaches in the membrane patch.[5][7]
- Limit Recording Duration: While perforated patch recordings are generally more stable than conventional whole-cell, very long recordings can still lead to changes in cell health and current properties.

Quantitative Data Summary

Parameter	Recommended Range	Notes
Nystatin Stock Concentration	25 - 100 mg/mL in DMSO	Prepare fresh daily and protect from light.[4][6]
Final Nystatin Concentration	100 - 200 μg/mL	Optimal concentration is cell- type dependent and should be empirically determined.[4][9]
DMSO Final Concentration	0.1% - 0.5% (v/v)	Higher concentrations can affect cell membrane properties.[6][12]
Time for Perforation	10 - 30 minutes	Monitor access resistance and cell capacitance for signs of perforation.[4]
Stable Access Resistance (Ra)	10 - 40 ΜΩ	Lower values are achievable but can be challenging.[1][13] Perforated patch typically results in a higher Ra than conventional whole-cell.[14]

Experimental Protocols

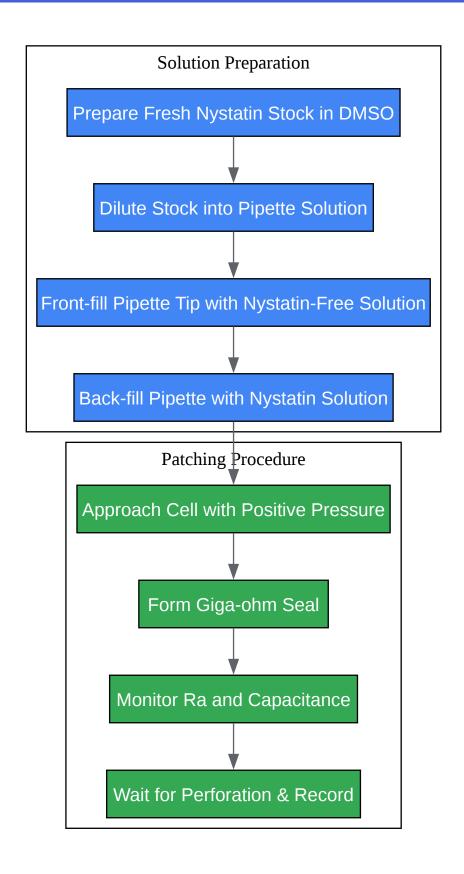
Protocol 1: Preparation of Nystatin Stock and Pipette Solution



- Nystatin Stock Solution (25 mg/mL in DMSO):
 - Weigh out approximately 2.5 mg of Nystatin powder in a light-protected microcentrifuge tube.[4]
 - Add 100 μL of high-quality, anhydrous DMSO.[4]
 - Vortex for at least 30 seconds or sonicate until the Nystatin is fully dissolved. The solution should be a clear, bright yellow.[3][4][5]
 - Wrap the stock solution tube in aluminum foil to protect it from light and store it at room temperature for use the same day.[4] Do not freeze and reuse DMSO stock solutions.
- Nystatin-Containing Pipette Solution (200 μg/mL):
 - Just before you begin your experiments, add 8 μL of the 25 mg/mL Nystatin stock solution to 1 mL of your filtered internal pipette solution.[4]
 - Vortex the final solution thoroughly.
 - Wrap the final solution in aluminum foil to protect it from light and keep it on ice.[4] Use
 within 2-4 hours for best results.[4]
- Pipette Filling:
 - Set aside a small aliquot of **Nystatin**-free internal solution.
 - Briefly dip the tip of your patch pipette into the Nystatin-free solution to fill the first few hundred micrometers.[4]
 - Back-fill the remainder of the pipette with the Nystatin-containing solution.[4]

Visualizations

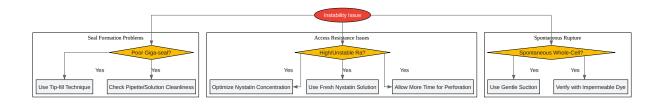




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Caption: Experimental workflow for **Nystatin**-perforated patch-clamping.





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Caption: Troubleshooting decision tree for **Nystatin** patch-clamp instability.

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